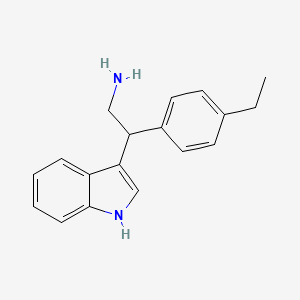
2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine, also known as N-Ethyl-3,4-methylenedioxyamphetamine (MDEA), is a synthetic compound that belongs to the amphetamine class of drugs. MDEA is a structural analogue of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. MDEA has been studied for its potential use in scientific research due to its unique chemical structure and potential therapeutic benefits.
Mecanismo De Acción
MDEA acts as a serotonin and dopamine releasing agent, which means that it increases the release of these neurotransmitters in the brain. MDEA also acts as a norepinephrine reuptake inhibitor, which means that it increases the levels of norepinephrine in the brain. The increased levels of serotonin, dopamine, and norepinephrine in the brain are thought to be responsible for the unique effects of MDEA on mood and behavior.
Biochemical and Physiological Effects
MDEA has been shown to have a number of biochemical and physiological effects. MDEA increases heart rate and blood pressure, and can cause sweating and pupil dilation. MDEA also increases body temperature, which can lead to dehydration and hyperthermia. MDEA has been shown to have effects on memory and learning, and has been shown to increase social behavior and empathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDEA has a number of advantages for use in scientific research. MDEA has a unique chemical structure and potential therapeutic benefits, which make it an interesting compound to study. MDEA has been shown to have effects on the central nervous system that are different from other amphetamines, which makes it a useful tool for studying the mechanisms of action of these compounds. However, MDEA also has limitations for use in scientific research. MDEA is a controlled substance, which makes it difficult to obtain and use in research. MDEA also has potential side effects and risks associated with its use, which must be carefully considered when designing experiments.
Direcciones Futuras
There are a number of future directions for research on MDEA. One area of research is the potential therapeutic use of MDEA for the treatment of depression, anxiety, and PTSD. Another area of research is the development of new compounds based on the chemical structure of MDEA, which may have unique therapeutic benefits. Additionally, further research is needed to better understand the mechanisms of action of MDEA and its effects on the central nervous system.
Métodos De Síntesis
MDEA can be synthesized by various methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of ethyl benzyl ketone with formamide and hydrochloric acid to produce MDEA. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with ethylamine in the presence of a reducing agent such as sodium borohydride to produce MDEA. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with formaldehyde and dimethylamine to produce MDEA.
Aplicaciones Científicas De Investigación
MDEA has been studied for its potential use in scientific research, particularly in the field of neuroscience. MDEA has been shown to have unique effects on the central nervous system, including the release of serotonin, dopamine, and norepinephrine. MDEA has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-13-7-9-14(10-8-13)16(11-19)17-12-20-18-6-4-3-5-15(17)18/h3-10,12,16,20H,2,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIRNEWUMYFSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-oxo-2-[[1-(2-phenylacetyl)piperidin-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2790842.png)
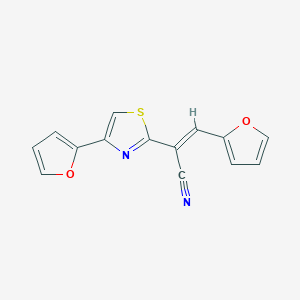
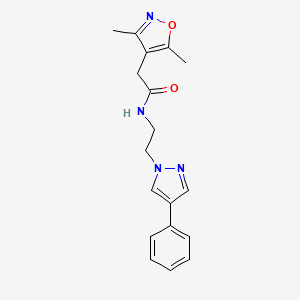

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2790849.png)
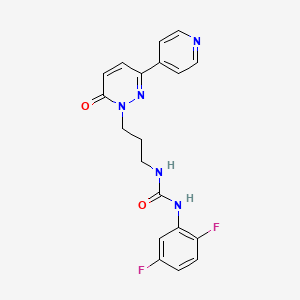
![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone](/img/structure/B2790851.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)

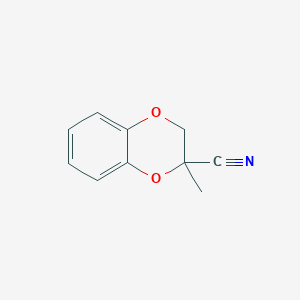

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)
![methyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2790861.png)